molecular formula C8H13NO2 B12885191 (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione

(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione

Cat. No.: B12885191
M. Wt: 155.19 g/mol
InChI Key: RLYZAAMSLJXKFS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a pyrrolidine ring The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical nucleophiles include halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved in its action are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-diones: Compounds with similar dione functionality but different substituents.

Uniqueness: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other pyrrolidine derivatives.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3S)-3-methyl-1-propan-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1

InChI Key

RLYZAAMSLJXKFS-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC(=O)N(C1=O)C(C)C

Canonical SMILES

CC1CC(=O)N(C1=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.